molecular formula C12H16N2 B8478781 3-Cyanomethyl-2,4,6-trimethylbenzylamine

3-Cyanomethyl-2,4,6-trimethylbenzylamine

Cat. No.: B8478781
M. Wt: 188.27 g/mol
InChI Key: NEJSVGRIKZPWBI-UHFFFAOYSA-N
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Description

Note: No direct evidence is provided in the referenced materials regarding the specific compound "3-Cyanomethyl-2,4,6-trimethylbenzylamine." The available data focuses on related compounds such as 2,4,6-trimethylbenzylamine (CAS# 40393-99-5) and chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-[3-(aminomethyl)-2,4,6-trimethylphenyl]acetonitrile

InChI

InChI=1S/C12H16N2/c1-8-6-9(2)12(7-14)10(3)11(8)4-5-13/h6H,4,7,14H2,1-3H3

InChI Key

NEJSVGRIKZPWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC#N)C)CN)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and hazards of 2,4,6-trimethylbenzylamine (a structural analog lacking the cyanomethyl group) and chloroanilines (functional analogs with halogen substitutions).

Compound CAS# Structure Hazards Key Differences
2,4,6-Trimethylbenzylamine 40393-99-5 Benzene ring with methyl groups at 2,4,6 positions and an amine group Corrosive (Causes burns; Risk Phrase R34) Lacks the cyanomethyl substituent; higher steric hindrance due to three methyl groups.
2-Chloroaniline 95-51-2 Chloro-substituted aniline Toxic (EPA code 78797; unspecified hazards) Contains a chlorine atom instead of methyl/cyanomethyl groups; distinct reactivity in electrophilic substitution.
3-Chloroaniline 108-42-9 Chloro-substituted aniline Toxic (EPA code 77286; unspecified hazards) Meta-chlorination alters electronic properties compared to para/ortho isomers.
4-Chloroaniline 106-47-8 Chloro-substituted aniline Toxic (EPA code 23630; unspecified hazards) Para-chlorination enhances resonance stabilization, affecting acidity and reactivity.

Key Findings:

Structural Differences: 2,4,6-Trimethylbenzylamine has a bulky, electron-donating methyl-substituted benzene ring, which may reduce reactivity compared to cyanomethyl derivatives. Chloroanilines feature electron-withdrawing chlorine atoms, increasing their acidity (pKa ~4.6 for 4-chloroaniline) compared to methyl- or cyanomethyl-substituted analogs .

Hazard Profiles :

  • 2,4,6-Trimethylbenzylamine is explicitly labeled as corrosive (Risk Phrase R34), suggesting severe tissue damage on contact. Chloroanilines, while toxic, lack specific hazard descriptors in the provided data .

Synthetic Applications :

  • Chloroanilines are intermediates in dye and pesticide synthesis, leveraging their halogen-directed reactivity. In contrast, 2,4,6-trimethylbenzylamine’s steric bulk may limit its utility in similar applications unless tailored for specific catalytic processes .

Limitations of Available Evidence

  • No data exists in the provided materials on the synthesis, physical properties (e.g., melting point, solubility), or biological activity of 3-Cyanomethyl-2,4,6-trimethylbenzylamine.

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